N-ethyl-2-fluoro-4-nitro-N-nitrosoaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethyl-2-fluoro-4-nitro-N-nitrosoaniline is an organic compound with the molecular formula C8H9FN2O3 It is a derivative of aniline, characterized by the presence of ethyl, fluoro, nitro, and nitroso groups attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-fluoro-4-nitro-N-nitrosoaniline typically involves multiple steps:
Nitration: The starting material, 2-fluoroaniline, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to form 2-fluoro-4-nitroaniline.
Ethylation: The nitroaniline derivative is then subjected to ethylation using ethyl iodide in the presence of a base such as potassium carbonate to yield N-ethyl-2-fluoro-4-nitroaniline.
Nitrosation: Finally, the ethylated compound is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to introduce the nitroso group, forming this compound
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
N-ethyl-2-fluoro-4-nitro-N-nitrosoaniline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The nitroso group can be oxidized to a nitro group using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines or thiols, often in the presence of a base.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Major Products
Reduction: N-ethyl-2-fluoro-4-amino-N-nitrosoaniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: this compound.
Wissenschaftliche Forschungsanwendungen
N-ethyl-2-fluoro-4-nitro-N-nitrosoaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-ethyl-2-fluoro-4-nitro-N-nitrosoaniline involves its interaction with various molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The fluoro and nitro groups may also contribute to the compound’s reactivity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-ethyl-2-fluoro-4-nitroaniline: Lacks the nitroso group, making it less reactive in certain contexts.
N-methyl-4-nitro-N-nitrosoaniline: Similar structure but with a methyl group instead of an ethyl group, affecting its physical and chemical properties.
2-fluoro-4-nitroaniline: Lacks both the ethyl and nitroso groups, resulting in different reactivity and applications.
Eigenschaften
Molekularformel |
C8H8FN3O3 |
---|---|
Molekulargewicht |
213.17 g/mol |
IUPAC-Name |
N-ethyl-N-(2-fluoro-4-nitrophenyl)nitrous amide |
InChI |
InChI=1S/C8H8FN3O3/c1-2-11(10-13)8-4-3-6(12(14)15)5-7(8)9/h3-5H,2H2,1H3 |
InChI-Schlüssel |
FXGMCRJPZFBQIK-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(C1=C(C=C(C=C1)[N+](=O)[O-])F)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.